伏格列波糖

描述

Voglibose is an alpha-glucosidase inhibitor used for lowering postprandial blood glucose levels in people with diabetes mellitus . It is a research product of Takeda Pharmaceutical Company, Japan’s largest pharmaceutical company .

Synthesis Analysis

Voglibose is synthesized and analyzed using high-performance liquid chromatography (HPLC) with post-column derivatization . This method is sensitive and robust for the analysis of Voglibose in pharmaceutical tablets .Molecular Structure Analysis

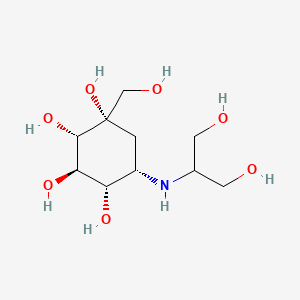

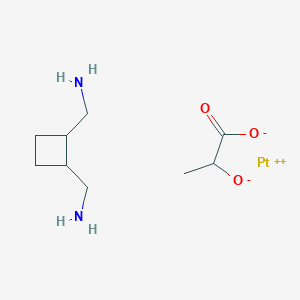

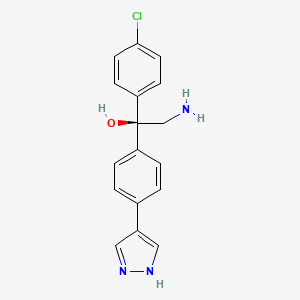

The molecular structure of Voglibose has been studied using infrared (IR) and FT-Raman studies, as well as calculations based on the density functional theory (DFT) approach . The molecular formula of Voglibose is C10H21NO7 .Chemical Reactions Analysis

The chemical reactions of Voglibose are analyzed using a dedicated chemical reaction box for the post-column derivatization procedure, combined with a standard HPLC system with fluorescence detector .Physical And Chemical Properties Analysis

Voglibose has a molecular weight of 267.28 g/mol . It is a solid substance that is soluble in DMSO . It does not exhibit ultraviolet (UV) absorption, which makes it difficult to detect .科学研究应用

Diabetes Management

Voglibose is primarily used as an α-glycosidase inhibitor which is effective in improving postprandial hyperglycemia . It works by slowing down the digestion of carbohydrates, thereby reducing the rate at which glucose is released into the bloodstream after a meal. This helps in managing blood sugar levels in patients with type 2 diabetes.

Enhancement of GLP-1 Secretion

Research has shown that Voglibose can regulate the secretion of glucagon-like peptide-1 (GLP-1) . GLP-1 is an incretin hormone that stimulates insulin secretion. Voglibose’s ability to enhance GLP-1 secretion can be particularly beneficial in ameliorating ileal inflammatory damage and endoplasmic reticulum stress in diabetic conditions.

Anti-Inflammatory Effects

Voglibose has been observed to have anti-inflammatory effects on the intestine . It can ameliorate the progress of inflammation and protect ileal integrity, which is crucial for patients with inflammatory bowel diseases or those who have diabetes-induced intestinal inflammation.

Cancer Prevention

In a study involving diabetic and obese mice, Voglibose was found to suppress the development of azoxymethane-induced colorectal preneoplastic lesions . This suggests a potential role for Voglibose in the prevention of colorectal cancer, especially in individuals with diabetes and obesity.

Weight and Lipid Metabolism

Voglibose administration has been linked to changes in the composition of the intestinal microbiota and circulating metabolites, which has systemic effects on body weight and lipid metabolism . This could have implications for the treatment of obesity and associated metabolic disorders.

Modulation of Gut Microbiota

The influence of Voglibose on the gut microbiota composition also suggests its potential application in modulating gut health . By affecting the gut microbiota, Voglibose may contribute to the overall well-being of the gastrointestinal system and impact systemic health.

作用机制

Target of Action

Voglibose is an alpha-glucosidase inhibitor . Alpha-glucosidases are enzymes present in the brush border of enterocytes, which are cells lining the small intestine . These enzymes are responsible for breaking down nonabsorbable oligosaccharides and polysaccharides into smaller, absorbable monosaccharides, such as glucose .

Mode of Action

Voglibose exerts its effect by inhibiting alpha-glucosidases . By competitively inhibiting the action of alpha-glucosidases, voglibose slows down the digestion and absorption of carbohydrates in the digestive system . This delay in carbohydrate breakdown leads to a gradual release of glucose into the bloodstream, preventing a rapid increase in postprandial (after-meal) plasma glucose levels .

Biochemical Pathways

The inhibition of alpha-glucosidases by Voglibose leads to delayed carbohydrate digestion and absorption . This helps regulate postprandial blood glucose levels without causing hypoglycemia . The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine .

Pharmacokinetics

When taken orally, Voglibose is slowly and poorly absorbed, leading to undetectable plasma concentrations at therapeutic doses . The majority of the active unchanged drug remains in the gastrointestinal tract, where it undergoes metabolism by intestinal enzymes and microbial flora . In terms of elimination, Voglibose is rapidly excreted in stools, while renal excretion is insignificant . These elimination pathways suggest that the drug’s primary route is through fecal excretion .

Result of Action

Voglibose helps regulate blood glucose levels by reducing the spike in postprandial glucose and insulin secretion after meals . It is commonly used as an adjunctive treatment for type 2 diabetes mellitus to improve glycemic control . Furthermore, Voglibose has been found to have potent neuroprotective effects against the ICV-STZ-induced AD model .

Action Environment

The action of Voglibose is primarily within the gastrointestinal tract . It has been found to have no significant impact on the pharmacokinetics of several other medications, including warfarin, hydrochlorothiazide, digoxin, glibenclamide, dapagliflozin, and vildagliptin . Environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of Voglibose .

未来方向

属性

IUPAC Name |

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021442, DTXSID501031239 | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.90e+02 g/L | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed) | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Voglibose | |

CAS RN |

83480-29-9, 112653-29-9 | |

| Record name | Voglibose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voglibose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOGLIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does voglibose exert its antidiabetic effect?

A1: Voglibose acts by competitively inhibiting α-glucosidase enzymes present in the brush border of the small intestine [, , , ]. These enzymes, such as maltase, isomaltase, sucrase, and glucoamylase, are responsible for the breakdown of complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose []. By inhibiting α-glucosidases, voglibose delays the digestion and absorption of carbohydrates, thereby suppressing the rapid surge in postprandial blood glucose levels that typically occur after a meal [, , , , , , , ].

Q2: Does voglibose affect insulin secretion?

A2: Unlike some other antidiabetic agents, voglibose does not directly stimulate insulin secretion from pancreatic β-cells [, , ]. Instead, it acts locally in the intestine to modulate carbohydrate absorption, indirectly influencing insulin demand [, ].

Q3: Are there any other notable effects of voglibose beyond glucose control?

A3: Research suggests that chronic voglibose administration may have additional beneficial effects beyond its glucose-lowering action:

- Increased Glucagon-Like Peptide-1 (GLP-1) Levels: Voglibose has been shown to increase both basal and postprandial GLP-1 levels [, , , , ]. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety [, , , , ]. This effect on GLP-1 may contribute to the overall glycemic control achieved with voglibose [, , , , ].

- Potential Anti-Inflammatory Effects: Some studies suggest that voglibose may exert anti-inflammatory effects, particularly in the intestine []. These effects might be related to alterations in gut microbiota composition, modulation of inflammatory pathways, or reduced oxidative stress [, , , ].

- Cardioprotective Potential: While the exact mechanisms are still under investigation, studies suggest that voglibose may offer some cardioprotective benefits, potentially linked to its effects on GLP-1, oxidative stress, and inflammation [, ].

Q4: What is the molecular formula and weight of voglibose?

A4: Voglibose has the molecular formula C10H21NO7 and a molecular weight of 267.28 g/mol.

Q5: Is there any information available on the spectroscopic characteristics of voglibose?

A5: While the provided research papers do not delve into detailed spectroscopic data for voglibose, standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to characterize its structure.

Q6: How is voglibose absorbed and metabolized in the body?

A6: Voglibose exhibits very low systemic absorption due to its highly polar nature [, , ]. It primarily acts locally within the gastrointestinal tract and is excreted mainly unchanged in the feces [, , ].

Q7: What is the typical dosage regimen for voglibose?

A7: Please consult appropriate clinical guidelines and prescribing information for specific dosage recommendations, as this response focuses on the scientific background of voglibose and does not provide medical advice.

Q8: What clinical trials have been conducted to evaluate the efficacy and safety of voglibose?

A8: Several clinical trials have been conducted to assess the efficacy and safety of voglibose in patients with type 2 diabetes. These trials have investigated various aspects, including:

- Glycemic Control: Numerous studies have demonstrated the efficacy of voglibose in improving glycemic control, as evidenced by reductions in HbA1c levels and postprandial blood glucose excursions [, , , , , , , , , , ].

- Prevention of Type 2 Diabetes: Voglibose has been studied for its potential to prevent or delay the progression from prediabetes (impaired glucose tolerance) to type 2 diabetes [, ].

- Combination Therapy: Studies have evaluated the efficacy and safety of voglibose in combination with other antidiabetic agents, such as metformin, sulfonylureas, and DPP-4 inhibitors [, , , , ].

Q9: What are the potential side effects of voglibose?

A9: Please refer to the relevant prescribing information and consult with a healthcare professional for comprehensive information regarding potential side effects, as this response focuses on the scientific aspects and not medical advice.

Q10: Are there any ongoing research efforts related to voglibose?

A10: Research on voglibose continues to explore its potential benefits and mechanisms of action. Areas of active investigation include:

- Impact on Gut Microbiota: The influence of voglibose on the composition and function of the gut microbiome is an emerging area of research [, , ].

- Long-Term Cardiovascular Effects: Studies are ongoing to further elucidate the potential long-term cardiovascular effects of voglibose, particularly its impact on atherosclerosis and cardiovascular events [, ].

- Role in Prediabetes Management: The use of voglibose in the management of prediabetes and its potential to prevent or delay the progression to type 2 diabetes continues to be investigated [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

![6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1683963.png)

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1683965.png)

![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)

![4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683968.png)

![[5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683969.png)